4-methyl-11-[4-(1H-pyrrol-1-yl)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
Description
The compound 4-methyl-11-[4-(1H-pyrrol-1-yl)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene is a nitrogen-rich tricyclic heterocycle characterized by a rigid core structure with four nitrogen atoms (tetraazatricyclo) and two key substituents: a methyl group at position 4 and a 4-(1H-pyrrol-1-yl)benzoyl moiety at position 11. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest parallels with antimicrobial and bioactive heterocycles .
Properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-15-12-20-22-13-17-14-25(11-8-19(17)26(20)23-15)21(27)16-4-6-18(7-5-16)24-9-2-3-10-24/h2-7,9-10,12-13H,8,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUNNDAUHAWOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-11-[4-(1H-pyrrol-1-yl)benzoyl]-2,3,7,11-tetraazatricyclo[7400^{2,6}]trideca-1(9),3,5,7-tetraene involves several stepsReaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-methyl-11-[4-(1H-pyrrol-1-yl)benzoyl]-2,3,7,11-tetraazatricyclo[7400^{2,6}]trideca-1(9),3,5,7-tetraene has numerous scientific research applications In chemistry, it is used as a catalyst in various organic reactions In biology, it serves as a probe for studying enzyme mechanisms and interactionsIndustrially, it is used in the synthesis of advanced materials and polymers .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analog: 4-Methyl-2,3,5,7,11-Pentaazatricyclo[7.4.0.0²,⁶]Trideca-1(9),3,5,7-Tetraene (CAS 1505250-09-8)
This analog shares the tricyclic backbone but differs in nitrogen content (five vs. four nitrogen atoms in the target compound) and lacks the benzoyl-pyrrole substituent . Key comparisons include:
- Substituent Effects : The absence of the benzoyl-pyrrole group reduces opportunities for aromatic interactions, which could diminish binding affinity to hydrophobic biological targets.
- Synthetic Accessibility : Both compounds likely require multistep syntheses involving cyclocondensation; however, introducing the benzoyl-pyrrole group in the target compound adds complexity.
Data Table: Structural and Functional Comparisons
Research Implications and Limitations
- Pharmacological Potential: The target compound’s benzoyl-pyrrole group warrants evaluation against microbial or cancer targets, building on ’s findings .
- Limitations : Absence of direct biological data for the target compound necessitates caution; further in vitro assays are recommended.
Biological Activity
The compound 4-methyl-11-[4-(1H-pyrrol-1-yl)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene (CAS Number: 1796958-67-2) is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 357.4 g/mol
Structural Representation
The structure of the compound features a tetraazatricyclo framework with a pyrrole moiety and a benzoyl group, which may contribute to its biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this tetraazatricyclo structure exhibit significant anticancer properties. For example, derivatives of tetraazatricyclo compounds have shown inhibition of cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of related compounds on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression at specific concentrations.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.2 | Apoptosis induction |
| Compound B | A549 | 10.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been screened for antimicrobial activity against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria.
Case Study: Antibacterial Screening
An investigation into the antibacterial efficacy of the compound revealed the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
The biological activity of this compound is hypothesized to involve:
- DNA Intercalation : The planar structure may allow intercalation between DNA bases, disrupting replication.
- Enzyme Inhibition : Potential inhibition of topoisomerases or kinases involved in cell growth and division.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
